2,2'-Bis(3-methoxyphenyl)-1,1'-binaphthalene
Description
Structure
3D Structure
Properties
CAS No. |
820974-49-0 |
|---|---|
Molecular Formula |
C34H26O2 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-1-[2-(3-methoxyphenyl)naphthalen-1-yl]naphthalene |
InChI |
InChI=1S/C34H26O2/c1-35-27-13-7-11-25(21-27)31-19-17-23-9-3-5-15-29(23)33(31)34-30-16-6-4-10-24(30)18-20-32(34)26-12-8-14-28(22-26)36-2/h3-22H,1-2H3 |
InChI Key |
MXPDDFOUAYCGLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=CC(=CC=C6)OC |
Origin of Product |
United States |
Preparation Methods
Protection of 1,1'-Bi-2-naphthol (BINOL)
The synthesis typically begins with the protection of BINOL’s hydroxyl groups to prevent undesired side reactions. Methoxymethyl (MOM) protection is widely employed due to its stability under cross-coupling conditions. For example, (R)-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene is synthesized by treating BINOL with methoxymethyl chloride (MOM-Cl) in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF). This step achieves near-quantitative yields (e.g., 15.67 g, quant.).
Halogenation of Protected Binaphthyl Derivatives
Iodination or bromination at the 3,3'-positions of the protected binaphthyl scaffold is critical for subsequent cross-coupling. Using n-butyllithium (2.5 M in hexanes) and iodine in THF at −78°C, (R)-3,3'-diiodo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene is obtained in 70% yield. Alternative bromination methods employ FeCl₃ or N-bromosuccinimide (NBS).
Suzuki-Miyaura Cross-Coupling with 3-Methoxyphenylboronic Acid
The pivotal step involves coupling the dihalogenated binaphthyl precursor with 3-methoxyphenylboronic acid. A representative procedure uses:
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : Cs₂CO₃ (3.0 equiv)
- Solvent : Degassed dimethoxyethane (DME)/water (3:1 v/v)
- Temperature : 85–110°C for 16 h.
This method affords (R)-3,3'-bis(3-methoxyphenyl)-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene in 85–91% yield.
Deprotection of MOM Groups
Final deprotection is achieved using hydrochloric acid (HCl) in dioxane or THF at 60°C for 12 h, yielding the target compound with >95% purity.
Comparative Analysis of Synthetic Routes
Optimization and Challenges
Catalyst Selection
Palladium catalysts such as Pd(PPh₃)₄ and Pd(OAc)₂ are preferred for their efficiency in Suzuki-Miyaura reactions. However, residual palladium removal requires additional purification steps (e.g., silica gel chromatography).
Solvent and Temperature Effects
Elevated temperatures (85–110°C) in DME/water mixtures enhance reaction rates but risk hydrolyzing sensitive intermediates. Alternative solvents like toluene or 1,4-dioxane are less effective for polar boronic acids.
Stereochemical Control
Chiral binaphthyl precursors necessitate enantiopure starting materials (e.g., (R)- or (S)-BINOL) to retain axial chirality. Racemization is mitigated by avoiding strong acids/bases during MOM deprotection.
Alternative Approaches
Direct Oxidative Coupling
A less common method involves oxidative coupling of 2-naphthol derivatives using CuCl₂ or FeCl₃. However, this approach suffers from poor regioselectivity and moderate yields (30–50%).
Ullmann-Type Coupling
Copper-mediated coupling of 3-methoxyphenyl halides with binaphthyl dihalides has been explored but requires harsh conditions (150°C, 48 h) and affords <60% yields.
Scalability and Industrial Relevance
The Suzuki-Miyaura route is scalable to multi-gram quantities, as demonstrated by the synthesis of 5.06 g of a related binaphthyl derivative in 68% yield. Critical factors for industrial adoption include:
Chemical Reactions Analysis
Chemical Reactions Involving Binaphthalene Derivatives
Binaphthalene derivatives are often used as ligands in transition metal-catalyzed reactions. These reactions include asymmetric hydrogenation, hydroformylation, and cross-coupling reactions. For instance, (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl is used in copper-catalyzed asymmetric Mannich-type reactions and enantioselective fluorination of oxindoles .
Asymmetric Hydrogenation
Asymmetric hydrogenation is a key application of binaphthalene-based ligands. These ligands enhance the enantioselectivity of the reaction by forming chiral complexes with metals like rhodium or ruthenium.
| Ligand | Metal Catalyst | Substrate | Product | Enantioselectivity |
|---|---|---|---|---|
| (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl | Rhodium | Benzophenone | Chiral alcohol | High |
Cross-Coupling Reactions
Cross-coupling reactions are another area where binaphthalene derivatives play a crucial role. These reactions involve the formation of carbon-carbon bonds between two organic fragments.
| Ligand | Metal Catalyst | Substrate | Product | Yield |
|---|---|---|---|---|
| (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | Palladium | Aryl halides | Coupled products | High |
Future Perspectives
While specific chemical reactions involving 2,2'-Bis(3-methoxyphenyl)-1,1'-binaphthalene are not extensively documented, its structural similarity to other binaphthalene derivatives suggests potential applications in asymmetric synthesis. Further research could explore its use as a ligand in transition metal-catalyzed reactions, leveraging its chiral properties to enhance reaction selectivity.
Scientific Research Applications
Applications in Catalysis
2,2'-Bis(3-methoxyphenyl)-1,1'-binaphthalene serves as an effective ligand in various catalytic processes:
- Asymmetric Synthesis : It is utilized in asymmetric hydrogenation reactions, where it aids in the formation of enantiomerically enriched products. For instance, it has been employed in the hydrogenation of ketones and imines under mild conditions .
- Transition Metal Complexes : The compound forms stable complexes with transition metals such as rhodium and iridium. These complexes are pivotal in catalyzing reactions like:
The biological potential of this compound has been investigated in several studies:
- Anticancer Research : Preliminary studies indicate that this compound exhibits promising anticancer activity. Its structural similarity to other known anticancer agents suggests it may interact with biological targets involved in cancer progression.
- Anti-inflammatory Properties : The compound has also shown potential anti-inflammatory effects, making it a candidate for further exploration in therapeutic applications.
Material Science Applications
In material science, this compound is being explored for its optical properties:
- Chiral Materials : Due to its chiral nature, it can be used to develop chiral materials for applications in optical devices and sensors. Its ability to influence the optical activity of materials makes it valuable for developing advanced photonic devices .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
Mechanism of Action
The mechanism of action of 2,2’-Bis(3-methoxyphenyl)-1,1’-binaphthalene involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA and proteins, leading to changes in their structure and function. The methoxy groups play a crucial role in the compound’s ability to interact with these targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 2,2'-Bis(3-methoxyphenyl)-1,1'-binaphthalene and related binaphthyl derivatives:
Structural and Functional Insights:
Substituent Effects :
- Electron-Donating Groups : Methoxy and methoxymethoxy groups enhance solubility and modulate electronic properties, favoring applications in enantioselective catalysis .
- Bulky Substituents : 3,3′-Diphenyl or mesityl groups increase steric hindrance, improving enantioselectivity in asymmetric reactions .
- Reactive Handles : Azidomethyl and bromomethyl groups enable post-synthetic modifications (e.g., click chemistry, phosphine ligand synthesis) .
Catalytic Performance: BINAP derivatives exhibit superior performance in asymmetric hydrogenation due to strong metal coordination via phosphine groups . Methoxyphenyl-substituted binaphthyls are less common in catalysis but serve as chiral auxiliaries in organocatalytic systems .
Synthetic Flexibility: Brominated derivatives (e.g., 3,3′-dibromo-BINOL) are versatile intermediates for Suzuki, Sonogashira, and Ullmann couplings . Azidomethyl derivatives enable efficient access to triazole-linked chiral frameworks via Cu-catalyzed azide-alkyne cycloaddition .
Biological Activity
2,2'-Bis(3-methoxyphenyl)-1,1'-binaphthalene (BMN) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, antioxidant, and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
BMN features a binaphthalene core with methoxy-substituted phenyl groups. The structural formula can be represented as:
This compound's unique structure allows for interactions with various biological targets, making it suitable for studying its pharmacological effects.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of BMN. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages activated by lipopolysaccharide (LPS). This suggests that BMN may modulate inflammatory pathways effectively.
Table 1: Inhibitory Effects of BMN on Inflammatory Mediators
| Mediator | Concentration (µM) | Inhibition (%) |
|---|---|---|
| Nitric Oxide (NO) | 10 | 45 |
| TNF-α | 10 | 50 |
| IL-6 | 10 | 40 |
The above table summarizes the inhibitory effects observed in in vitro studies, indicating a significant reduction in inflammatory markers at a concentration of 10 µM.
Antioxidant Activity
BMN also exhibits antioxidant properties. It has been tested against various free radicals and shown to scavenge reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases.
Table 2: Antioxidant Activity of BMN
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
The IC50 values indicate the concentration required to inhibit 50% of free radicals, showcasing BMN's effectiveness as an antioxidant.
Anticancer Activity
The anticancer potential of BMN has been investigated through various assays. Preliminary results indicate that BMN can induce apoptosis in cancer cell lines such as HeLa and MCF-7.
Case Study: Anticancer Efficacy of BMN
In a study involving MCF-7 breast cancer cells:
- Treatment : Cells were treated with varying concentrations of BMN (0, 10, 20, and 40 µM).
- Results : A dose-dependent increase in apoptosis was observed, with a significant increase at 40 µM.
Table 3: Apoptotic Induction by BMN in MCF-7 Cells
| Concentration (µM) | Apoptosis Rate (%) |
|---|---|
| 0 | 5 |
| 10 | 15 |
| 20 | 30 |
| 40 | 60 |
The results demonstrate that higher concentrations of BMN significantly enhance apoptosis rates in cancer cells.
The biological activity of BMN is likely attributed to its ability to interact with key signaling pathways involved in inflammation and cancer progression. The compound may inhibit nuclear factor kappa B (NF-κB) signaling, which plays a crucial role in inflammatory responses and cancer cell survival.
Q & A
Q. What are the critical considerations for synthesizing 2,2'-Bis(3-methoxyphenyl)-1,1'-binaphthalene in a laboratory setting?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling reactions due to the biphenyl structure. Key steps include:
- Use of palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids.
- Optimization of reaction temperature (80–120°C) and solvent (toluene or THF) to enhance yield .
- Purification via column chromatography with silica gel and hexane/ethyl acetate gradients. Ensure inert atmosphere (N₂/Ar) during handling to prevent oxidation .
Q. How can researchers ensure accurate structural characterization of this compound?
- Methodological Answer : Employ a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy group positions and binaphthalene backbone.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., theoretical 622.67 g/mol) .
- X-ray Crystallography : Resolve stereochemical configuration, critical for chiral applications .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Storage : Under inert atmosphere (N₂/Ar) at room temperature to prevent degradation .
- Hazard Mitigation : Use PPE (gloves, goggles) due to hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Emergency Measures : Follow P305+P351+P338 (eye rinsing) and P261 (avoid dust inhalation) protocols .
Advanced Research Questions
Q. How can researchers address conflicting data in toxicity or reactivity studies of this compound?
- Methodological Answer : Apply risk-of-bias assessment frameworks (e.g., Table C-6/C-7 from toxicological profiles) to evaluate study design:
- Confounding Variables : Control for solvent residues, stereochemical impurities, or catalytic byproducts .
- Detection Bias : Use standardized analytical methods (e.g., HPLC with UV/Vis detection) for consistent outcome measurement .
Q. What strategies optimize enantiomeric excess in asymmetric catalysis using this compound as a precursor?
- Methodological Answer :
- Chiral Ligand Design : Functionalize the binaphthalene core with phosphine groups (e.g., BINAP derivatives) to enhance stereoselectivity .
- Reaction Engineering : Use microreactors or flow chemistry to improve mixing and reduce racemization .
- Computational Modeling : Employ DFT calculations to predict transition states and optimize ligand-metal interactions .
Q. How can AI-driven tools improve reaction optimization for derivatives of this compound?
- Methodological Answer :
- Data-Driven Screening : Train machine learning models on existing reaction datasets to predict optimal catalysts/solvents.
- Real-Time Monitoring : Integrate AI with COMSOL Multiphysics for in silico simulations of reaction kinetics and thermodynamics .
- Factorial Design : Apply 2^k factorial experiments to systematically vary parameters (temperature, catalyst loading) and identify significant factors .
Q. What advanced techniques resolve trace impurities in high-purity samples?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
